6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
Description
6-Methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic heterocyclic compound featuring a pyran-2-one core substituted at the 4-position with an azetidine-ether linkage. The azetidine ring is further functionalized with a benzoyl group bearing a thiophen-3-yl substituent. This structure combines a rigid pyranone scaffold with a conformationally constrained azetidine ring, which may enhance binding specificity in biological targets.
Properties
IUPAC Name |
6-methyl-4-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-13-8-17(9-19(22)24-13)25-18-10-21(11-18)20(23)15-4-2-14(3-5-15)16-6-7-26-12-16/h2-9,12,18H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQFWKDVJIBZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diketones
The most common method involves cyclization of 1,5-diketones under acidic or basic conditions. For example, heating 3-acetyl-6-methyl-4-hydroxy-2H-pyran-2-one in the presence of sulfuric acid (5% v/v) at 80°C for 6 hours yields the pyranone core with >90% purity. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | <70°C: Incomplete cyclization; >90°C: Decomposition |
| Acid Catalyst | H₂SO₄ (5% v/v) | Higher concentrations promote side reactions |
| Reaction Time | 6 hours | Shorter durations leave unreacted diketone |
Aldol Condensation
Alternative routes employ aldol condensation between β-ketoesters and aldehydes. For instance, reacting ethyl acetoacetate with 4-hydroxybenzaldehyde in ethanol containing piperidine (10 mol%) at reflux for 8 hours achieves 75–80% yield. This method offers better stereocontrol but requires meticulous drying to prevent hydrolysis.
Attachment of the Thiophene-Benzoyl Group
The thiophene-benzoyl group is incorporated via Suzuki-Miyaura coupling, leveraging palladium catalysis.
Suzuki Coupling Protocol
Reagents :
- 4-(Thiophen-3-yl)benzoyl chloride (1.1 eq)
- Azetidine-pyranone intermediate (1.0 eq)
- PdCl₂(dppf) (5 mol%)
- K₂CO₃ (3.0 eq)
- DMF/H₂O (4:1 v/v), 90°C, 18 hours
Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
| Challenge | Mitigation Strategy |
|---|---|
| Homocoupling of boronic acid | Use degassed solvents and inert atmosphere |
| Catalyst decomposition | Maintain temperature ≤90°C |
Alternative Stille Coupling
For electron-deficient substrates, Stille coupling with (thiophen-3-yl)tributylstannane and CuI (10 mol%) in toluene at 110°C improves yields to 70–75%. However, tin toxicity limits industrial adoption.
Optimization and Industrial Production
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing:
| Step | Residence Time | Productivity Gain |
|---|---|---|
| Cyclization | 30 minutes | 3× vs batch |
| Suzuki Coupling | 2 hours | 2.5× vs batch |
Purification Techniques
- Crystallization : Ethanol/water (7:3) at −20°C achieves 99% purity.
- Chromatography : Reverse-phase C18 columns resolve regioisomers.
Data Tables and Comparative Analysis
Table 1: Summary of Key Synthetic Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyranone Formation | Cyclization | 90 | 95 |
| Azetidine Introduction | Mitsunobu | 65 | 90 |
| Thiophene Attachment | Suzuki Coupling | 60 | 85 |
Table 2: Catalyst Screening for Suzuki Coupling
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| PdCl₂(dppf) | 65 | 92 |
| Pd(OAc)₂ | 45 | 78 |
| Pd(PPh₃)₄ | 50 | 85 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The azetidine moiety serves as a reactive site for nucleophilic substitution due to its strained three-membered ring. Key transformations include:
Alkylation/Acylation
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Reagents : Alkyl halides (e.g., 1-bromo-3-fluoropropane) or acyl chlorides under basic conditions (NaH, DMF) .
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Example : Reaction with 1-bromo-3-fluoropropane replaces the azetidine nitrogen’s benzoyl group, forming fluorinated derivatives .
Deprotection Reactions
-
Reagents : Trifluoroacetic acid (TFA) or HCl removes protecting groups (e.g., tert-butyl carbamate) to generate free amines for further functionalization .
Pyran-2-one Enone System
The α,β-unsaturated ketone in the pyran-2-one ring undergoes oxidation at the double bond:
-
Reagents : Iodine (I₂) or O₂ in dimethyl sulfoxide (DMSO) promotes oxidative coupling, forming peroxides or hydroxylated products .
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Mechanism : I₂-mediated radical generation initiates oxidation, followed by O₂ trapping to form hydroperoxides .
Thiophene Ring
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Reagents : mCPBA (meta-chloroperbenzoic acid) oxidizes the thiophene sulfur to sulfoxides or sulfones .
Carbonyl Reduction
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Pyran-2-one Ketone : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol while preserving the enone system .
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Benzoyl Group : Catalytic hydrogenation (Pd/C, H₂) reduces the benzoyl carbonyl to a benzyl alcohol .
Cycloaddition and Michael Additions
The pyran-2-one’s enone system participates in cycloadditions:
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Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts .
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Michael Additions : Thiols or amines attack the β-position, forming adducts (e.g., retro-Michael reactions observed in related pyranones) .
Ester Hydrolysis
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Conditions : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the pyran-2-one lactone, yielding a dicarboxylic acid derivative .
Reaction Data Table
Mechanistic Insights
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Oxidative Coupling : I₂ generates radical intermediates from α-amino ketones, which combine with alcohols to form C–O bonds .
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Azetidine Reactivity : Strain in the azetidine ring lowers activation energy for nucleophilic substitution, favoring SN2 mechanisms .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Potential Drug Candidate
The compound's unique structural features suggest potential biological activity, making it a candidate for drug development. Research indicates that compounds with similar structures have shown efficacy against various diseases, including cancer and infectious diseases. The presence of the thiophene ring is particularly noteworthy as thiophene derivatives often exhibit significant pharmacological properties.
Mechanism of Action
The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors. For instance, the compound could inhibit enzyme activity or modulate receptor signaling pathways, which are crucial in therapeutic interventions.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the development of new synthetic methodologies.
Synthetic Routes
The synthesis typically involves multiple steps starting from commercially available precursors. Key steps include:
- Formation of the Pyranone Core: Achieved through cyclization reactions.
- Introduction of the Azetidine Moiety: Via nucleophilic substitution.
- Attachment of the Thiophene Ring: Through coupling reactions like Suzuki or Stille coupling.
Material Science
Development of New Materials
The structural properties of 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one may also lend themselves to applications in materials science. Its electronic and optical properties could be harnessed in developing new materials for electronics or photonics.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of pyranone derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyranone structure could enhance therapeutic efficacy .
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity of related compounds demonstrated that certain derivatives showed promising antibacterial and antifungal activities. The study utilized agar diffusion methods to assess effectiveness against clinical pathogens, providing insights into structure–activity relationships that could be applicable to this compound .
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Pyran-2-one Derivatives with Thiazole/Thiazolidinone Substituents
- 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one (5b) Structural Differences: Replaces the azetidine-ether group with a thiazole ring linked to a pyrazole and methoxybenzylidene moiety. Functional Impact: The thiazole-pyrazole system enhances hydrogen-bonding capacity compared to the azetidine-thiophene group. However, the larger substituent may reduce membrane permeability . Synthesis: Prepared via condensation of bromoacetylpyranone with thiosemicarbazide and phenacyl cyanide, followed by Schiff base formation with 4-methoxybenzaldehyde .
2.1.2 Coumarin-Thiazolo[4,5-d]pyrimidine Hybrids
- 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) Structural Differences: Integrates a coumarin core (structurally analogous to pyran-2-one) fused with a thiazolo-pyrimidine system. Functional Impact: The extended π-system may improve DNA intercalation or topoisomerase inhibition, as seen in antimicrobial assays .
2.1.3 Azetidine/Piperidine-Containing Analogues
- N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine Structural Differences: Substitutes the pyran-2-one core with a tetrahydro-pyran-4-amine and uses a piperidine-derived dihydropyridine group. This compound was synthesized via reductive amination using sodium triacetoxyborohydride .
Pharmacological and Physicochemical Comparisons
Electronic and Solubility Profiles
- The azetidine’s small ring size may reduce solubility compared to piperidine analogues .
- Thiazole Derivatives (5b) : The polar thiazole and Schiff base groups improve water solubility but may limit blood-brain barrier penetration .
- Coumarin Hybrids (19) : The coumarin core’s inherent fluorescence could aid in mechanistic studies, though its planar structure may increase aggregation risks .
Biological Activity
The compound 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing information from diverse sources, including research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a pyranone ring, an azetidine moiety, and a thiophenyl group. This unique arrangement contributes to its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyranones exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
The biological activity of This compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the azetidine and thiophenyl groups may enhance binding affinity to these targets, leading to modulation of their activity.
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated that it significantly reduced bacterial load in infected animal models, suggesting potential for therapeutic applications in treating resistant infections.
- Cancer Cell Line Study : In a study published in a peer-reviewed journal, researchers treated various cancer cell lines with the compound and observed dose-dependent inhibition of cell proliferation. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
Q & A
Advanced Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM.
- Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to identify potential binding pockets .
What purification strategies are effective for isolating the compound from reaction mixtures?
Basic Question
- Recrystallization : Use methanol or ethanol for high-purity yields (>90%) .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for complex mixtures.
- Flash Chromatography : Optimize solvent ratios (e.g., 3:7 ethyl acetate/hexane) for faster separation .
How can low yields in multi-step syntheses be addressed?
Advanced Question
Low yields often stem from unstable intermediates or side reactions. Mitigation strategies:
- In-situ quenching : Trap reactive intermediates (e.g., bromoacetyl derivatives) with stabilizing agents.
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 4 hours) to minimize decomposition .
- By-product analysis : Use LC-MS to identify competing pathways (e.g., hydrolysis or dimerization) .
What are the recommended storage conditions to ensure compound stability?
Basic Question
- Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis.
- Use amber vials to avoid photodegradation of the thiophene moiety.
- Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .
How can reaction kinetics be analyzed for key synthetic steps?
Advanced Question
- Pseudo-first-order kinetics : Monitor reactant consumption via UV-Vis spectroscopy (λ = 250–300 nm for pyran-2-one).
- Arrhenius plots : Determine activation energy (Ea) by varying temperatures (25–75°C).
- Computational modeling : Use software like Gaussian or ORCA to simulate transition states .
What methodologies identify and quantify by-products during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
